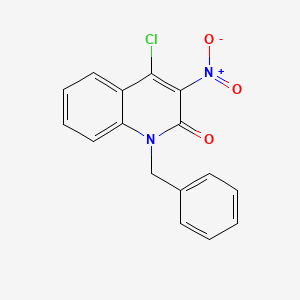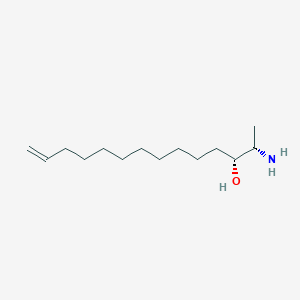
1-(4-Chlorophenyl)-2,4-dioxo-1,3-diazinane-5-carboximidamide
Übersicht
Beschreibung
Molecular Structure Analysis
The solid-state crystal structure of 1-(4-Chlorophenyl)-2,4-dioxo-1,3-diazinane-5-carboximidamide has been investigated using single-crystal X-ray diffraction (SCXRD) . This technique provides precise information about bond lengths, angles, and molecular packing within the crystal lattice. The compound’s intricate architecture includes distinct functional groups, with the ethylidene bridge connecting the 4-chlorophenyl ring to the 1,2,4-triazole ring being a defining feature .
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicology
Chlorophenoxy compounds, including 2,4-dichlorophenoxyacetic acid (2,4-D) and MCPA, are extensively utilized herbicides in the United States for agricultural and residential purposes. Despite toxicological studies in rodents showing no evidence of carcinogenicity, epidemiologic studies suggest potential associations with increased risks of various lymphohematopoietic cancers. However, the combined evidence does not support a genotoxic mode of action for these compounds. Environmental exposures, particularly in occupational settings, may not be sufficient to establish a causal relationship, but the interaction between genetic polymorphisms and chlorophenoxy compounds exposure remains largely unknown (Stackelberg, 2013).
Trends in Herbicide Toxicity Studies
The research on 2,4-D toxicology and mutagenicity has seen rapid advancements, with a significant focus on occupational risk, neurotoxicity, and resistance or tolerance to herbicides. Future research is likely to delve into molecular biology, especially gene expression, and the assessment of exposure in human or other vertebrate bioindicators, suggesting a potential area for further investigation in the context of 1-(4-Chlorophenyl)-2,4-dioxo-1,3-diazinane-5-carboximidamide (Zuanazzi et al., 2020).
Epidemiological Studies on Health Risks
A systematic review of epidemiological literature on 2,4-D and health suggests that while some studies report statistically significant associations with various health outcomes, most lack precision, and the results are not consistently replicated across studies. This indicates the need for more precise and comprehensive research to understand the potential health risks associated with chlorophenoxy herbicides, which could extend to compounds like 1-(4-Chlorophenyl)-2,4-dioxo-1,3-diazinane-5-carboximidamide (Burns & Swaen, 2012).
Carcinogenic Potential Assessment
The carcinogenic potential of chlorophenoxy herbicides, including MCPA, MCPP, and 2,4-DP, has been assessed through both epidemiological and toxicological evidence. Animal studies have not shown these compounds to produce tumors, suggesting they might not be carcinogenic to humans. Epidemiological studies, while suggestive of associations with certain cancers, have not conclusively implicated MCPA, MCPP, or 2,4-DP, indicating the need for further research to assess their carcinogenic potential accurately (Bond & Rossbacher, 1993).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-2,4-dioxo-1,3-diazinane-5-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c12-6-1-3-7(4-2-6)16-5-8(9(13)14)10(17)15-11(16)18/h1-4,8H,5H2,(H3,13,14)(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKUPZRLDUMIPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC(=O)N1C2=CC=C(C=C2)Cl)C(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2,4-dioxo-1,3-diazinane-5-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Chlorophenyl)-3-({[(cyclopropylcarbonyl)oxy]imino}methyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B3036616.png)
![4-({4-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether](/img/structure/B3036617.png)
![1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone O-methyloxime](/img/structure/B3036619.png)
![3-(3,4-dichlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3036621.png)
![3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B3036622.png)
![4-[(4-Chlorobenzyl)oxy]-3,5-diiodobenzaldehyde](/img/structure/B3036623.png)
![3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3036624.png)
![(e)-3-(Benzo[d][1,3]dioxol-4-yl)acrylic acid](/img/structure/B3036625.png)



![Acetamide, N-[3-(4-piperidinyl)phenyl]-](/img/structure/B3036632.png)
![4-(2,3-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3036636.png)
